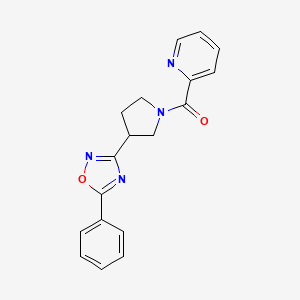![molecular formula C19H16N4O3S B2381110 N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946202-52-4](/img/structure/B2381110.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide” is a chemical compound . It is related to benzothiazole sulfonamides, which are synthesized from commercially available building blocks .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, which are related to the compound , starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds involve oxidation-reduction and alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 285.32 g/mol, a topological polar surface area of 92.4 Ų, and a complexity of 355 .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of organic chemistry has led to the development of novel heterocyclic compounds derived from thiazole and isoxazole scaffolds, which show potential in various medicinal applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been reported, demonstrating significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were evaluated for their cyclooxygenase inhibition and showed promising results, suggesting potential applications in pain management and inflammation reduction.
Cytotoxicity and Anticancer Activity
Several studies have focused on the cytotoxic and anticancer effects of thiazole-based compounds. For example, the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential utility in cancer treatment (Hassan, Hafez, & Osman, 2014). This highlights the significance of thiazole derivatives in the development of new anticancer agents.
Antimicrobial and Antifungal Properties
The antimicrobial activity of new pyridine derivatives has been explored, revealing variable and modest activity against several bacteria and fungi strains (Patel, Agravat, & Shaikh, 2011). This research underscores the potential of thiazole and pyridine-based compounds as a foundation for developing new antimicrobial agents.
Corrosion Inhibition
Thiazole-based pyridine derivatives have also been investigated for their corrosion inhibition performance on mild steel in acidic environments. These compounds displayed significant efficacy in protecting steel surfaces, suggesting their potential industrial applications as corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016). This opens avenues for their use in metal protection and preservation, especially in harsh chemical environments.
Alzheimer's Disease Research
In the context of neurodegenerative diseases, certain thiazole derivatives have been identified as selective inhibitors of histone deacetylase 6 (HDAC6), showing potential in ameliorating Alzheimer's disease phenotypes. These compounds demonstrated the ability to decrease the level of phosphorylation and aggregation of tau proteins, offering a promising approach to Alzheimer's disease treatment (Lee et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . Another compound with a similar structure has shown anti-inflammatory properties, indicating potential targets could be COX-1 and COX-2 enzymes .
Mode of Action
For instance, some compounds have shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, and activate caspase-3, leading to mitochondrial dysfunction and cell apoptosis .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may affect the cell cycle regulation pathway, apoptosis pathway, and potentially the inflammatory response pathway .
Result of Action
Similar compounds have been shown to have potent antibacterial activity against both gram-negative and gram-positive bacteria . Another compound with a similar structure has shown to have antihyperalgesic effects in mice with neuropathic pain .
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-10-14(22-26-12)18(24)23(11-13-6-3-4-9-20-13)19-21-17-15(25-2)7-5-8-16(17)27-19/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEGCWMZQFMIRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

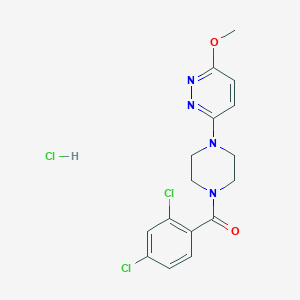


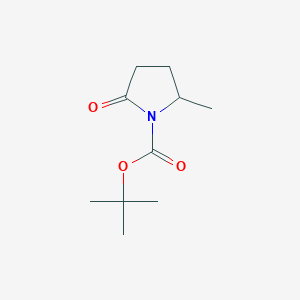
![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)
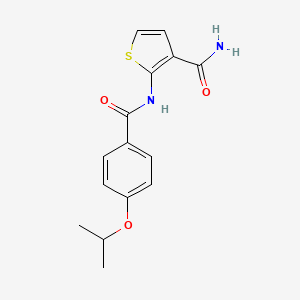
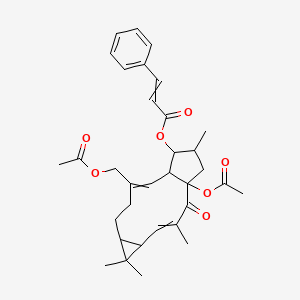
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
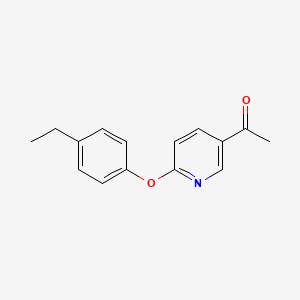
![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)
![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)
